molecular formula C20H23BrN2O3 B6055153 1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B6055153
M. Wt: 419.3 g/mol
InChI Key: CVJFAFVHCJXOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BRL-15572 and is a selective antagonist for the 5-HT1D receptor.

Mechanism of Action

BRL-15572 acts as a selective antagonist for the 5-HT1D receptor. This receptor is involved in the regulation of pain and mood. By blocking the activity of this receptor, BRL-15572 may be able to reduce pain and improve mood.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the release of neuropeptides, which are involved in the transmission of pain signals. BRL-15572 has also been shown to reduce the activity of the trigeminal nerve, which is involved in the development of migraines.

Advantages and Limitations for Lab Experiments

One of the advantages of using BRL-15572 in lab experiments is its high selectivity for the 5-HT1D receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using BRL-15572 is its complex synthesis process, which can make it difficult and expensive to obtain.

Future Directions

There are several future directions for research on BRL-15572. One area of interest is the potential use of this compound in the treatment of migraine headaches. Further research is needed to determine the optimal dosage and administration method for this application. Another area of interest is the potential use of BRL-15572 in the treatment of anxiety disorders. Future research may also investigate the potential use of this compound in the treatment of other mood disorders.

Synthesis Methods

The synthesis of BRL-15572 is a complex process that involves several steps. The first step involves the reaction of 2-bromo-4-methylphenol with acetic anhydride to form 2-bromo-4-methylphenyl acetate. This intermediate product is then reacted with 1-(2-aminoethyl)-4-methoxybenzene to form 1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for the 5-HT1D receptor, which is involved in the regulation of pain and mood. BRL-15572 has been investigated for its potential use in the treatment of migraine headaches, depression, and anxiety disorders.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-15-7-8-18(16(21)13-15)26-14-20(24)23-11-9-22(10-12-23)17-5-3-4-6-19(17)25-2/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJFAFVHCJXOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

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